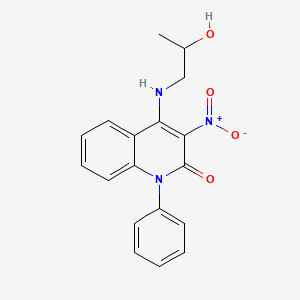

4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule likely to have multiple functional groups including an amino group, a nitro group, and a phenyl group. It seems to be a derivative of quinolin, a class of organic compounds that are often used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various building blocks and catalysts. For instance, new pyridine derivatives were synthesized starting from 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid . Another study synthesized a series of compounds using 4-(oxiran-2-ylmethoxy)-9H-carbazole and p-amino acetophenone as starting materials .Wissenschaftliche Forschungsanwendungen

Fluorescence Properties and Molecular Probing

Fluorescence Applications : The fluorescence properties of some derivatives similar to 4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one have been evaluated for potential use as molecular fluorescent probes. These compounds, including those with substituted amino groups, have shown promise in binding to biomolecules, making them suitable for applications in biological imaging and molecular diagnostics (Motyka et al., 2011).

Cytotoxic Activity for Cancer Research

Anticancer Applications : Another area of research has focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which includes structures analogous to the compound . These derivatives have been assessed for their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy. The fluorescent properties of these compounds also facilitate their use in tracking and studying cancer cells (Kadrić et al., 2014).

Chemical Synthesis and Medicinal Chemistry

Chemical Synthesis : Research into the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides showcases the versatility of these compounds. With various substitutions, these derivatives exhibit potential as anticancer agents and have unique fluorescent properties, making them valuable in medicinal chemistry and drug discovery processes (Funk et al., 2015).

Corrosion Inhibition

Corrosion Inhibition : The compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments. Such applications are crucial in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (Verma et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such asAdenosine Deaminase , which plays a crucial role in purine metabolism and adenosine homeostasis .

Mode of Action

It can be inferred that the compound may interact with its target enzyme, potentially modulating its activity and thereby influencing the biochemical pathways it is involved in .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its target enzyme. For instance, Adenosine Deaminase is involved in the metabolism of adenosine, a molecule that plays a key role in various biochemical processes such as energy transfer and signal transduction .

Eigenschaften

IUPAC Name |

4-(2-hydroxypropylamino)-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(22)11-19-16-14-9-5-6-10-15(14)20(13-7-3-2-4-8-13)18(23)17(16)21(24)25/h2-10,12,19,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLVGBXRPADQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)

![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)

![6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)

![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2963348.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963350.png)

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)